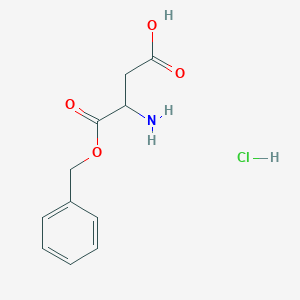![molecular formula C14H13Cl4N B14066233 [4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14066233.png)
[4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine: is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine typically involves the chlorination of a precursor compound followed by the introduction of the dimethylamine group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of advanced techniques such as distillation and crystallization can help achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions and amines can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction could produce various amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in biological research, where it can be used to study the effects of chlorinated aromatic compounds on biological systems.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which [4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in cellular processes and pathways, ultimately affecting the biological activity of the compound.
Comparación Con Compuestos Similares
- [4-Chloro-3-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine
- [4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-methylamine
Uniqueness: The unique combination of chlorine atoms and the dimethylamine group in [4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine distinguishes it from similar compounds. This structural uniqueness contributes to its specific chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H13Cl4N |
|---|---|
Peso molecular |
337.1 g/mol |
Nombre IUPAC |
4-chloro-N,N-dimethyl-2-(2,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)14-4-3-8(15)5-10(14)9-6-12(17)13(18)7-11(9)16/h3-5,7,9H,6H2,1-2H3 |
Clave InChI |
IAVUGGWZLLZYFL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)Cl)C2CC(=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14066152.png)




![5-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14066193.png)

![[4-(Pentafluoroethoxy)phenyl]hydrazine](/img/structure/B14066200.png)
![Ethyl 4-[(diphenylmethylidene)amino]benzoate](/img/structure/B14066205.png)




